molecular formula C10H16Cl2N2 B8188271 3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B8188271
M. Wt: 235.15 g/mol
InChI Key: HSSUKJOECDCYRF-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by an aminomethyl group at the 3(R)-position and a dihydrochloride salt formulation. This compound belongs to a class of bioactive molecules with diverse pharmacological applications, including opioid receptor modulation and analgesic activity. Its synthesis typically involves coupling reactions with protected intermediates (e.g., Boc-7-hydroxy-D-Tic-OH), followed by deprotection and purification via silica gel chromatography . Structural validation is achieved through NMR, MS, and elemental analysis, ensuring high purity and stereochemical integrity .

The compound’s rigid THIQ scaffold and polar aminomethyl group contribute to its receptor-binding specificity, particularly toward kappa opioid receptors (KOR), where it acts as a potent antagonist . Its dihydrochloride form enhances solubility, making it suitable for in vivo studies and pharmaceutical formulations.

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSUKJOECDCYRF-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Substrate Preparation : 6,7-Dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-3,4-dihydroisoquinoline is synthesized via alkylation.

  • Hydrogenation : The dihydroisoquinoline is reduced using an azeotropic mixture of formic acid and triethylamine (5:2) with a Ru(II) catalyst at 80°C.

  • Isolation : The product is extracted with dichloromethane (DCM), concentrated, and recrystallized in isopropanol/HCl to yield the hydrochloride salt.

Advantages :

  • High stereochemical fidelity (ee >90%).

  • Scalable to multi-gram quantities.

Lithium Aluminum Hydride (LiAlH₄) Reduction of Amides

This two-step protocol involves aminolysis of methyl esters followed by LiAlH₄ reduction, as reported by Kawthekar et al..

Procedure:

  • Aminolysis : Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is treated with aqueous ammonia to form the carboxamide.

  • Reduction : The amide is reduced with LiAlH₄ in dry tetrahydrofuran (THF) under reflux (60°C, 16–72 hours).

  • Salt Formation : The free base is converted to the dihydrochloride salt using HCl in diethyl ether.

Challenges :

  • Low yield (30%) due to side reactions.

  • Requires rigorous purification via column chromatography.

Mitsunobu Reaction-Based Synthesis

A modified Mitsunobu protocol improves scalability and stereochemical control:

Steps:

  • Reduction : Methyl ester is reduced to (S)-3-hydroxymethyl-TIQ using LiAlH₄ in THF (0°C, 98% yield).

  • Protection : The amine is protected with benzyl chloroformate (CbzCl) in dioxane/water (74% yield).

  • Mitsunobu Reaction : The alcohol is substituted with phthalimide using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) (85% yield).

  • Deprotection : Phthalimide and Cbz groups are removed with hydrazine and hydrogenolysis (28% overall yield).

Key Data :

StepReagents/ConditionsYield (%)
ReductionLiAlH₄, THF, 0°C98
Mitsunobu SubstitutionPPh₃, DEAD, DCM85
Final DeprotectionPd/C, H₂, MeOH60

Pictet-Spengler Cyclization with Borane Reduction

This route constructs the tetrahydroisoquinoline core via Pictet-Spengler cyclization, followed by borane-mediated reduction:

  • Cyclization : Condensation of phenethylamine derivatives with aldehydes under acidic conditions.

  • Reduction : The intermediate imine is reduced using BH₃-THF at 0°C.

  • Resolution : Chiral resolution via recrystallization or enzymatic methods.

Limitations :

  • Moderate enantioselectivity (70–80% ee).

  • Requires additional steps for diastereomeric separation.

Large-Scale Industrial Synthesis

Patent US20100029941A1 outlines a high-yield, scalable process:

  • Esterification : (R)-2,5-Diaminopentanoic acid hydrochloride is treated with acetyl chloride in methanol (50–60°C, 2 hours).

  • Cyclization : Sodium methoxide induces cyclization to (R)-3-aminopiperidin-2-one hydrochloride.

  • Reduction : LiAlH₄ reduces the lactam to (R)-3-aminopiperidine, which is then hydrochlorinated.

Conditions :

  • Temperature: 58–60°C for LiAlH₄ reduction.

  • Solvent: Tetrahydrofuran (THF).

  • Scale: Up to 4 kg of starting material.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityComplexity
Ru-Catalyzed Hydrogenation75–90>90HighModerate
Mitsunobu Protocol28>99ModerateHigh
LiAlH₄ Reduction30RacemicLowLow
Industrial Synthesis60–70>95HighModerate

Critical Considerations in Purification

  • Recrystallization : Isopropanol/HCl mixtures yield high-purity dihydrochloride salts.

  • Chromatography : Silica gel columns with CMA80/CHCl₃ gradients resolve regioisomers.

  • Salt Formation : HCl gas in diethyl ether ensures stoichiometric conversion.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Treatment of Neurodegenerative Disorders

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The mechanism of action often involves modulation of neurotransmitter systems, particularly through the inhibition of acetylcholinesterase activity, which can help increase acetylcholine levels in the brain .

Case Study:
A study demonstrated that certain tetrahydroisoquinoline derivatives showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. These compounds were found to improve memory retention and cognitive performance by increasing cholinergic activity .

Antidepressant Properties

The compound has been studied for its antidepressant effects. Research suggests that it may influence serotonin and norepinephrine pathways, contributing to mood regulation. A specific derivative was shown to exhibit significant antidepressant-like effects in rodent models, indicating its potential for further development as an antidepressant agent .

Anti-arrhythmic Activity

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been identified as possessing anti-arrhythmic properties. Its ability to modulate ion channels involved in cardiac rhythm regulation makes it a candidate for treating various arrhythmic conditions .

Research Findings:
In vitro studies have demonstrated that this compound can stabilize cardiac action potentials and reduce the incidence of arrhythmias induced by pharmacological agents. This suggests a mechanism that could be exploited for therapeutic interventions in patients with arrhythmias .

Precursor for Pharmaceutical Development

The compound serves as a vital intermediate in the synthesis of more complex pharmaceutical agents. Its structural framework allows for further modifications that can enhance biological activity or target specificity.

Example:
Research has shown that by modifying the amino group or introducing different acyl groups, researchers can create new derivatives with enhanced efficacy against specific targets like cancer cells or infectious agents .

Broad-Spectrum Antimicrobial Effects

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In laboratory settings, this compound demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism of Action
NeuropharmacologyTreatment of Alzheimer’s and Parkinson’s diseasesModulation of neurotransmitter systems
CardiovascularAnti-arrhythmic therapyIon channel modulation
Pharmaceutical SynthesisPrecursor for bioactive compoundsStructural modifications for enhanced efficacy
AntimicrobialBroad-spectrum antimicrobial activityInhibition of bacterial growth

Mechanism of Action

The mechanism of action of [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine involves its interaction with specific molecular targets. It is known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Properties

Compound Name Substituents/Modifications Pharmacological Activity Key Features References
3(R)-Aminomethyl-THIQ dihydrochloride 3(R)-aminomethyl, dihydrochloride salt KOR antagonist High selectivity, synthetic accessibility, enhanced solubility
Compound 5 [(3R)-N-[(1S)-1-(7-Azabicyclo[2.2.1]hept-7-ylmethyl)-2-methylpropyl]-7-hydroxy-THIQ-3-carboxamide dihydrochloride] 7-hydroxy, 7-azabicyclo substituent KOR antagonist Improved metabolic stability due to bicyclic amine; IC50 ~0.3 nM for KOR
Compound 6 [(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(morpholin-4-ylmethyl)-propyl]-THIQ-3-carboxamide dihydrochloride] 7-hydroxy, morpholinylmethyl KOR antagonist Balanced lipophilicity/hydrophilicity; 10-fold selectivity over mu opioid receptors
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (3) 4’-dimethylaminophenyl, 6,7-dimethoxy Analgesic, anti-inflammatory Lacks opioid activity; efficacy in thermal/chemical pain models (ED50 15 mg/kg)
6-(Trifluoromethyl)-THIQ hydrochloride 6-CF3 Unknown (structural analogue) Enhanced metabolic stability due to trifluoromethyl group
5,7-Dichloro-THIQ-6-carboxylic acid hydrochloride 5,7-dichloro, 6-carboxylic acid Not reported High polarity; potential for metal chelation or enzyme inhibition

Opioid Receptor Antagonists

  • 3(R)-Aminomethyl-THIQ dihydrochloride and its analogues (Compounds 5, 6, 34) exhibit nanomolar potency against KOR, with selectivity driven by substituents. For example: Compound 5’s 7-azabicyclo group enhances blood-brain barrier penetration compared to morpholine-containing Compound 6 . Piperidine derivatives (e.g., Compound 34) show reduced off-target effects due to steric hindrance .

Non-Opioid Derivatives

  • 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (3) diverges functionally, demonstrating analgesic and anti-inflammatory activity via non-opioid pathways. Unlike papaverine (a structural analogue), it lacks spasmolytic effects but shows efficacy in arthritis models .

Biological Activity

3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS Number: 1187932-47-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H16Cl2N2
  • Molecular Weight : 235.15 g/mol
  • CAS Number : 1187932-47-3

Research indicates that this compound exhibits various mechanisms of action:

  • Dopamine Receptor Modulation : The compound has been shown to act as an allosteric potentiator of the dopamine D1 receptor. In studies involving human embryonic kidney (HEK293) cells expressing the D1 receptor, it was found to significantly enhance the sensitivity of physiological responses to dopamine, leading to increased locomotor activity in animal models .
  • Adrenergic Activity : Some derivatives of tetrahydroisoquinoline compounds have demonstrated activity at beta adrenergic receptors. Specifically, related compounds have shown weak partial agonist activity at beta adrenoceptors and alpha adrenoceptor agonist activity in vivo .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Dopamine D1 Receptor Potentiates receptor activity; increases locomotor activity in transgenic mice .
Beta Adrenergic Receptors Weak partial agonist activity observed; suggests potential for cardiovascular effects .
Opioid Receptors Some tetrahydroisoquinoline derivatives exhibit antagonistic effects on δ-opioid receptors .

Case Studies and Research Findings

  • Dopaminergic Effects : A study demonstrated that administration of the compound in mice resulted in a robust increase in locomotor activity, which was dependent on endogenous dopamine levels. This effect was blocked by selective D1 antagonists, confirming the involvement of dopamine pathways .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis of related tetrahydroisoquinoline derivatives has been explored extensively. A review highlighted the importance of structural modifications in enhancing biological activity against various targets including dopamine receptors and adrenergic receptors .
  • Pharmacokinetics : Pharmacokinetic studies have shown that different derivatives exhibit varying absorption rates and bioavailability profiles when administered orally or intravenously. For example, one study reported an oral bioavailability of 32% for a related compound .

Q & A

Q. What are the recommended synthetic routes for 3(R)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride?

The synthesis typically involves intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin derivatives. Key steps include:

  • Epoxide ring-opening : Reaction of diphenylamine analogs with epichlorohydrin to form N-(3-chloro-2-hydroxypropyl) intermediates, followed by cyclization to the tetrahydroisoquinoline core .
  • Stereochemical control : Use of Boc-protected 7-hydroxy-D-Tic (tetrahydroisoquinoline-3-carboxylic acid) and coupling reagents like HBTU or EDC·HCl to ensure retention of the 3(R)-configuration during amide bond formation .
  • Salt formation : Treatment with HCl in ethanol/water mixtures to isolate the dihydrochloride salt .

Q. What analytical methods validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and functional groups. For example, aromatic protons in the 6.5–7.5 ppm range and methylene/methine protons in the 3.0–4.5 ppm region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
  • HPLC/Purity assays : Reverse-phase HPLC with UV detection ensures ≥95% purity, critical for pharmacological studies .

Q. What safety precautions are necessary when handling this compound?

  • Toxicological uncertainty : Limited data on acute toxicity necessitate standard precautions (gloves, fume hoods). Avoid inhalation or skin contact .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

Discrepancies often arise from reaction conditions or stereochemical control :

  • Optimizing coupling agents : Compare HBTU (higher yields in acetonitrile) vs. EDC·HCl (preferred in dichloromethane) for amide bond formation .
  • Purification strategies : Recrystallization from ethanol/water mixtures improves dihydrochloride salt purity, addressing low yields from direct HCl gas treatment .
  • Kinetic vs. thermodynamic control : Monitor reaction temperature (room temp vs. reflux) to favor cyclization over side-product formation .

Q. How does stereochemistry at the 3-position influence biological activity?

  • Conformational constraints : The 3(R)-configuration mimics phenylalanine’s spatial arrangement, enhancing receptor binding in peptide analogs .
  • Case study : (3R)-configured tetrahydroisoquinoline carboxamides show improved selectivity for neurological targets compared to (3S)-isomers .

Q. What strategies mitigate instability during dihydrochloride salt formation?

  • Controlled acid addition : Gradual HCl introduction in ethanol minimizes localized overheating, reducing decomposition .
  • Lyophilization : Freeze-drying aqueous solutions preserves salt stability for long-term storage .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Hydroxyl group impact : 7-hydroxy substitution enhances solubility but may reduce blood-brain barrier penetration. Methylation of the hydroxyl group balances lipophilicity and activity .
  • Aromatic substituents : Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve metabolic stability in vivo .

Methodological Considerations

Q. What experimental designs are recommended for assessing enantiomeric purity?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to resolve (R) and (S) enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects in the 200–250 nm range .

Q. How to troubleshoot inconsistent biological assay results?

  • Batch variability : Re-characterize compound purity and salt stoichiometry (e.g., via elemental analysis) .
  • Solvent effects : Use DMSO stocks at <0.1% concentration to avoid solvent-induced artifacts in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.